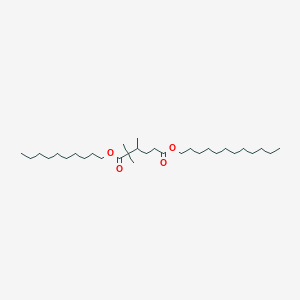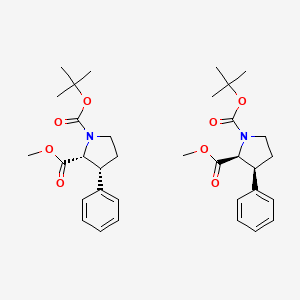
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Allyloxy Group: This step may involve the reaction of an allyl halide with a suitable nucleophile.
Attachment of the Chloropyridinyl Group: This can be done through nucleophilic substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl may be used to protect functional groups during the synthesis and then removed at the final stage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate: Lacks the allyloxy group.
4-((Allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate: Lacks the tert-butyl group.
Uniqueness
Tert-butyl 4-((allyloxy)methyl)-4-(2-chloropyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of both the allyloxy and tert-butyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C19H27ClN2O3 |
|---|---|
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-chloropyridin-4-yl)-4-(prop-2-enoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27ClN2O3/c1-5-12-24-14-19(15-6-9-21-16(20)13-15)7-10-22(11-8-19)17(23)25-18(2,3)4/h5-6,9,13H,1,7-8,10-12,14H2,2-4H3 |
Clave InChI |
FTKUUTREBLHHOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC=C)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)piperidine-1-carboxamide](/img/structure/B12296597.png)
iridium](/img/structure/B12296605.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)



![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)




